- Preparation of pyrrolidine derivatives as type 4 phosphodiesterase inhibitors and used for prevention/treatment of respiratory diseases, China, , ,

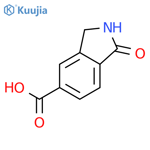

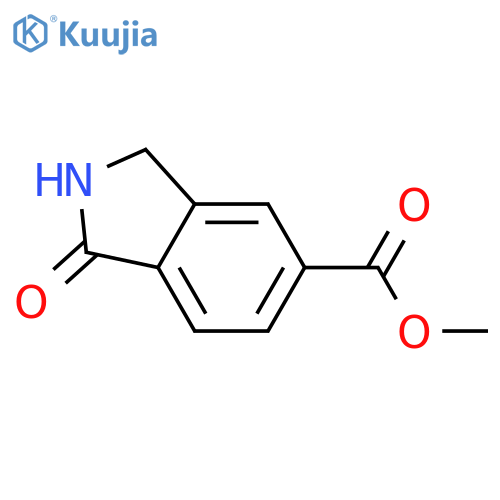

Cas no 926307-72-4 (Methyl 1-oxoisoindoline-5-carboxylate)

926307-72-4 structure

Nome del prodotto:Methyl 1-oxoisoindoline-5-carboxylate

Numero CAS:926307-72-4

MF:C10H9NO3

MW:191.183362722397

MDL:MFCD13177815

CID:1040486

PubChem ID:69114316

Methyl 1-oxoisoindoline-5-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

-

- Methyl 1-oxoisoindoline-5-carboxylate

- 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid methyl ester

- Methyl 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylate

- methyl 1-oxo-2,3-dihydroisoindole-5-carboxylate

- Methyl 2,3-dihydro-1-oxo-1H-isoindole-5-carboxylate (ACI)

- SS-6035

- Z1255425116

- EN300-3486189

- F30679

- 1H-ISOINDOLE-5-CARBOXYLIC ACID, 2,3-DIHYDRO-1-OXO-, METHYL ESTER

- CS-0112751

- BCP32396

- SY237458

- DTXSID40739842

- AKOS016006331

- AB66633

- SCHEMBL4611577

- Methyl1-oxoisoindoline-5-carboxylate

- 926307-72-4

- UPFFKPZXJRBTDT-UHFFFAOYSA-N

- MFCD13177815

-

- MDL: MFCD13177815

- Inchi: 1S/C10H9NO3/c1-14-10(13)6-2-3-8-7(4-6)5-11-9(8)12/h2-4H,5H2,1H3,(H,11,12)

- Chiave InChI: UPFFKPZXJRBTDT-UHFFFAOYSA-N

- Sorrisi: O=C(C1C=C2C(C(NC2)=O)=CC=1)OC

Proprietà calcolate

- Massa esatta: 191.058243149g/mol

- Massa monoisotopica: 191.058243149g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 14

- Conta legami ruotabili: 2

- Complessità: 264

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 0.6

- Superficie polare topologica: 55.4Ų

Methyl 1-oxoisoindoline-5-carboxylate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-3486189-0.1g |

methyl 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylate |

926307-72-4 | 95.0% | 0.1g |

$65.0 | 2025-03-18 | |

| Enamine | EN300-3486189-0.25g |

methyl 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylate |

926307-72-4 | 95.0% | 0.25g |

$92.0 | 2025-03-18 | |

| Enamine | EN300-3486189-5.0g |

methyl 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylate |

926307-72-4 | 95.0% | 5.0g |

$760.0 | 2025-03-18 | |

| Chemenu | CM147249-250mg |

Methyl 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylate |

926307-72-4 | 95% | 250mg |

$*** | 2023-05-29 | |

| Fluorochem | 230335-1g |

Methyl 1-oxoisoindoline-5-carboxylate |

926307-72-4 | 95% | 1g |

£581.00 | 2022-02-28 | |

| Chemenu | CM147249-5g |

Methyl 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylate |

926307-72-4 | 95% | 5g |

$1197 | 2021-08-05 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12391-10g |

methyl 1-oxoisoindoline-5-carboxylate |

926307-72-4 | 95% | 10g |

$1900 | 2023-09-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GC661-50mg |

Methyl 1-oxoisoindoline-5-carboxylate |

926307-72-4 | 96% | 50mg |

296.0CNY | 2021-07-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GC661-200mg |

Methyl 1-oxoisoindoline-5-carboxylate |

926307-72-4 | 96% | 200mg |

738.0CNY | 2021-07-15 | |

| eNovation Chemicals LLC | D968977-1g |

1-Oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid methyl ester |

926307-72-4 | 95% | 1g |

$340 | 2024-07-28 |

Methyl 1-oxoisoindoline-5-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 30 min, 60 °C

1.2 Reagents: Diisopropylethylamine ; 3.5 h, 60 °C

1.2 Reagents: Diisopropylethylamine ; 3.5 h, 60 °C

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Nickel , Water Solvents: Methanol ; 6 h, 45 psi, rt

Riferimento

- Preparation of benzodiazepine derivatives as novel clostridium difficile toxin inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Triethylamine , Carbon monoxide Catalysts: 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Methanol ; overnight, 3 MPa, 140 °C

Riferimento

- Preparation of bioreversible promoieties for nitrogen-containing and hydroxyl-containing drugs, prodrugs and conjugates, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] ; overnight, 70 °C

Riferimento

- N-Diarylmethyl carboxamides as TRPM8 antagonists and their preparation and use in treatment of TRPM8-mediated disorders, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione

Riferimento

- Degradable hydrogel under physiological conditions, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ; 19 h, 45 psi

Riferimento

- Substituted imidazolidinones and related compounds as chemokine receptor binding compounds and their preparation, pharmaceutical compositions and use in the treatment of infection of target cells by human immunodeficiency virus, World Intellectual Property Organization, , ,

Methyl 1-oxoisoindoline-5-carboxylate Raw materials

- 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

- 1,4-Benzenedicarboxylic acid, 2-cyano-, 1,4-dimethyl ester

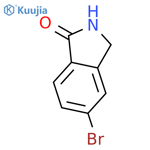

- 5-bromo-2,3-dihydro-1H-isoindol-1-one

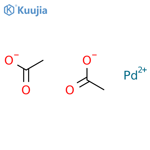

- Palladium (II) acetate

Methyl 1-oxoisoindoline-5-carboxylate Preparation Products

Methyl 1-oxoisoindoline-5-carboxylate Letteratura correlata

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

926307-72-4 (Methyl 1-oxoisoindoline-5-carboxylate) Prodotti correlati

- 126926-40-7(Methyl 3-(Ethylcarbamoyl)benzoate)

- 954239-52-2(Methyl 3-oxoisoindoline-5-carboxylate)

- 935269-25-3(3-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic Acid Methyl Ester)

- 171895-49-1(Methyl 4-(ethylcarbamoyl)benzoate)

- 1339918-17-0(2-Methyl-5-(2-methylpropyl)piperidine)

- 854217-07-5(2-hydroxy-2-methylheptanoic acid)

- 1217863-70-1({2-(3-Pyridinyl)-dimethyl-silanyl-phenyl}-methanol)

- 50563-68-3(1-(2,6-dimethylphenyl)aminopropan-2-ol)

- 1351621-18-5(3-[4-(ethanesulfonyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine)

- 1143502-70-8(3-Bromo-4,5-difluorobenzaldehyde)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:926307-72-4)Methyl 1-oxoisoindoline-5-carboxylate

Purezza:99%

Quantità:5g

Prezzo ($):661.0